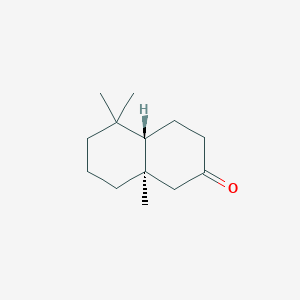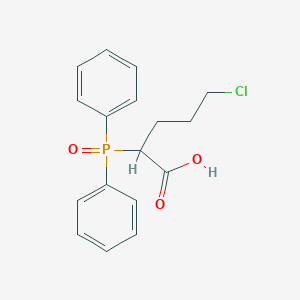
Germane, (4-chlorophenyl)trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germane, (4-chlorophenyl)trimethyl- is an organogermanium compound with the molecular formula C₉H₁₃ClGe and a molecular weight of 229.29 g/mol . This compound features a germanium atom bonded to a 4-chlorophenyl group and three methyl groups. It is primarily used in research and development settings.
Preparation Methods
The synthesis of Germane, (4-chlorophenyl)trimethyl- typically involves the reaction of trimethylgermanium chloride with 4-chlorophenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction .
Chemical Reactions Analysis
Germane, (4-chlorophenyl)trimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form germanium dioxide and other oxidation products.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Reduction: Reduction reactions can convert the compound into different organogermanium species.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Scientific Research Applications
Germane, (4-chlorophenyl)trimethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: Research into the biological activity of organogermanium compounds often includes this compound due to its unique structure.
Medicine: While not widely used in medicine, it serves as a model compound for studying the potential therapeutic effects of organogermanium compounds.
Mechanism of Action
The mechanism of action of Germane, (4-chlorophenyl)trimethyl- involves its interaction with various molecular targets. The germanium atom can form bonds with oxygen, nitrogen, and sulfur atoms in biological molecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to Germane, (4-chlorophenyl)trimethyl- include other organogermanium compounds such as:
- Trimethylgermanium chloride
- Phenylgermanium trichloride
- Dimethylgermanium dichloride
Compared to these compounds, Germane, (4-chlorophenyl)trimethyl- is unique due to the presence of the 4-chlorophenyl group, which imparts different chemical and biological properties .
Properties
CAS No. |
56866-67-2 |
|---|---|
Molecular Formula |
C9H13ClGe |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
(4-chlorophenyl)-trimethylgermane |
InChI |
InChI=1S/C9H13ClGe/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7H,1-3H3 |
InChI Key |
USNYSGWJAFQHQY-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14145860.png)
![2-(3,4-Dimethylphenyl)-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B14145870.png)
![2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14145880.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methoxy-phenyl)-hydrazono]-propan-2-one](/img/structure/B14145889.png)
![3-(2-Phenylethyl)-7-oxa-3,15-diazadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14145890.png)








